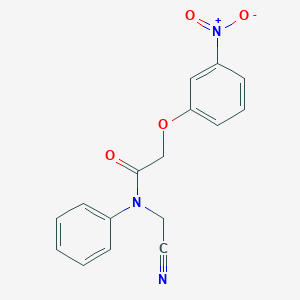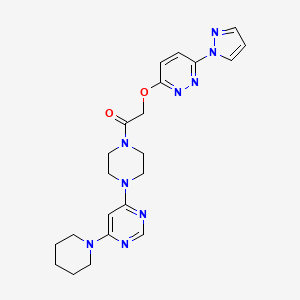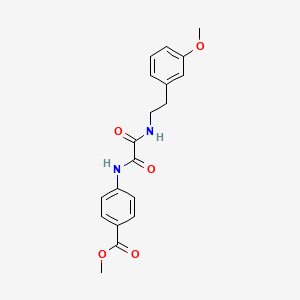![molecular formula C14H10N4O B2368963 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 1448034-94-3](/img/structure/B2368963.png)
3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with pyrrolopyrazine scaffold, which is similar to the structure of the compounds , have shown antimicrobial activities . This suggests that these compounds could potentially be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Given the pyrimidine structure in the compounds , they might also have potential anti-inflammatory applications.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . This suggests that the compounds could potentially be used in antiviral drug development.
Antifungal Activity
Compounds with pyrrolopyrazine scaffold have shown antifungal activities . This suggests potential applications of these compounds in the treatment of fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have also shown antioxidant activities . This suggests that these compounds could potentially be used in the development of antioxidant drugs.
Antitumor Activity
Pyrrolopyrazine derivatives have exhibited antitumor activities . This suggests that the compounds could potentially be used in cancer treatment.
Kinase Inhibitory Activity
5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition . This suggests potential applications of these compounds in the treatment of diseases related to kinase activity.
Necroptosis Inhibitors
6,7-dihydro-5H-pyrrolo [1,2-b] [1,2,4]triazole derivatives have been reported as potent necroptosis inhibitors . Given the structural similarity, the compounds might also have potential applications as necroptosis inhibitors.
Wirkmechanismus
Target of Action
The primary target of this compound is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound acts as an inhibitor of the ATR kinase . It binds to the ATR kinase, thereby inhibiting its function. This results in a significant reduction in the phosphorylation level of ATR and its downstream signaling protein .
Biochemical Pathways
The inhibition of ATR kinase affects the DNA Damage Response (DDR) pathway . The DDR pathway is crucial for maintaining the integrity of the genome, and its disruption can lead to genomic instability and cancer . By inhibiting ATR kinase, the compound disrupts the DDR pathway, potentially leading to cell death in cancer cells .
Result of Action
The compound exhibits good anti-tumor activity in vitro . By inhibiting ATR kinase, it disrupts the DDR pathway, which can lead to cell death in cancer cells . This makes it a promising lead compound for subsequent drug discovery targeting ATR kinase .
Eigenschaften
IUPAC Name |
3-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c15-5-10-2-1-3-11(4-10)14(19)18-7-12-6-16-9-17-13(12)8-18/h1-4,6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISFZXQJHQHMHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

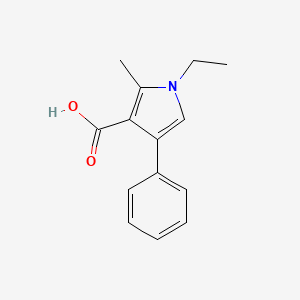
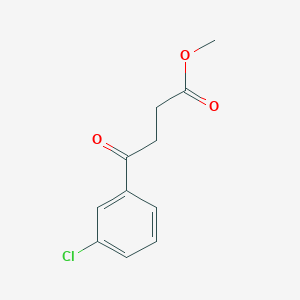
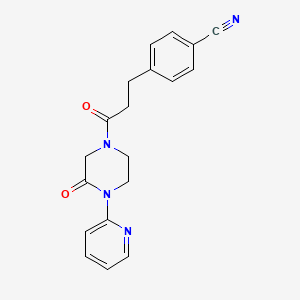
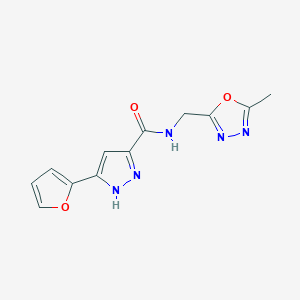
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2368889.png)
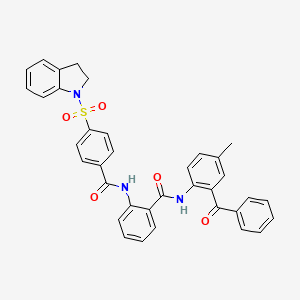
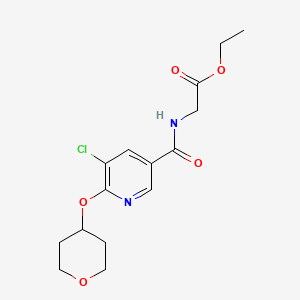
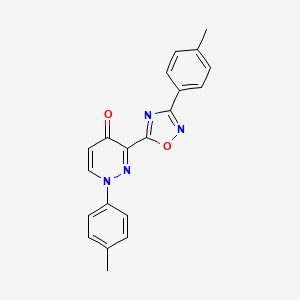
![N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide](/img/structure/B2368893.png)
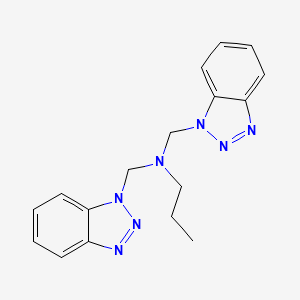
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2368896.png)
